Copper(2+) methacrylate
Description
Properties
IUPAC Name |
copper;2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H6O2.Cu/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWHXRLOECMQDD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10CuO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941429 | |
| Record name | Copper(2+) bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19662-59-0, 53721-10-1 | |
| Record name | Copper methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019662590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(2+) methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053721101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(2+) bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Copper(2+) methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Metathesis Reactions
An alternative approach employs metathesis between copper(II) nitrate (Cu(NO₃)₂) and sodium methacrylate (NaCH₂=C(CH₃)COO):
Procedure :
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Equimolar quantities of Cu(NO₃)₂ and NaCH₂=C(CH₃)COO are dissolved in water.
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The solution is heated to 60°C for 2 hours to ensure complete ion exchange.
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The product is isolated via centrifugation and recrystallized from hot ethanol.
Advantages :
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Higher yields (>85%) compared to neutralization methods.
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Reduced byproduct formation due to the solubility of NaNO₃ in water.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and continuous processing:
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Continuous Stirred-Tank Reactor (CSTR) : Copper(II) oxide (CuO) is reacted with methacrylic acid in a molar ratio of 1:2 at 80°C.
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Neutralization Loop : Aqueous NaOH is introduced to maintain pH 6.5–7.0, minimizing side reactions.
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Spray Drying : The slurry is spray-dried to obtain a free-flowing powder with consistent particle size (50–100 µm).
Process Metrics :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Residence Time | 30 minutes |
| Yield | 92–95% |
| Purity | ≥98% (by ICP-OES) |
Mechanistic Insights
The formation of copper(2+) methacrylate proceeds via ligand substitution, where water molecules in the copper(II) hexaaqua complex [Cu(H₂O)₆]²⁺ are replaced by methacrylate anions:
Spectroscopic Validation :
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FTIR : Asymmetric (νₐₛ(COO⁻) ≈ 1560 cm⁻¹) and symmetric (νₛ(COO⁻) ≈ 1420 cm⁻¹) stretches confirm bidentate coordination of methacrylate.
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UV-Vis : A broad absorption band at 600–800 nm corresponds to d-d transitions in octahedral Cu(II) complexes.
Challenges and Optimization Strategies
Common Issues :
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Hydrate Formation : Excess water leads to hydrated species (e.g., Cu(CH₂=C(CH₃)COO)₂·2H₂O), affecting thermal stability.
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Oxidative Degradation : Methacrylate ligands may undergo polymerization if exposed to light or radicals.
Mitigation Strategies :
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Drying Protocols : Lyophilization or vacuum drying at 40°C removes bound water.
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Inhibitors : Adding hydroquinone (0.1 wt%) suppresses unintended polymerization during storage.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Neutralization | 78–82 | 95–97 | Moderate | 120–150 |
| Metathesis | 85–90 | 98–99 | High | 90–110 |
| Industrial (CSTR) | 92–95 | 98 | Very High | 70–85 |
Trade-offs :
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Neutralization : Suitable for small-scale laboratory use but limited by moderate yields.
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Metathesis : Balances cost and purity for pilot-scale production.
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Industrial Process : Optimized for throughput but requires significant capital investment.
Chemical Reactions Analysis
Types of Reactions: Copper(2+) methacrylate undergoes various chemical reactions, including:
Oxidation: this compound can participate in oxidation reactions where the copper ion is reduced, and the methacrylate ligand undergoes oxidative transformations.
Reduction: The copper(II) ion in this compound can be reduced to copper(I) or metallic copper under suitable conditions.
Substitution: The methacrylate ligands in this compound can be substituted by other ligands, such as imidazole derivatives, leading to the formation of new copper complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligands like imidazole or its derivatives can be used in substitution reactions.
Major Products:
Oxidation: Products may include oxidized methacrylate derivatives and reduced copper species.
Reduction: Products include copper(I) methacrylate or metallic copper.
Substitution: New copper complexes with different ligands.
Scientific Research Applications
Chemistry
Copper(2+) methacrylate serves as a catalyst in polymerization reactions, particularly in the synthesis of methacrylate-based polymers. Its role in atom transfer radical polymerization (ATRP) allows for controlled polymer growth, leading to materials with tailored properties .
Biology
In biological research, this compound has been investigated for its antimicrobial and antitumor properties. Studies have shown that it can induce cytotoxic effects on cancer cell lines, such as ovarian cancer cells (SK-OV-3), which are resistant to conventional therapies like cisplatin . The compound generates reactive oxygen species (ROS), contributing to oxidative stress and cell death, making it a potential candidate for therapeutic applications.
Medicine
The compound's ability to generate ROS also positions it as a promising agent in drug delivery systems. Its incorporation into medical devices could enhance antimicrobial efficacy, reducing infection risks associated with implants and surgical instruments . Additionally, ongoing research explores its potential use in targeted cancer therapies due to its cytotoxic effects on tumor cells.
Industry
In industrial applications, this compound is utilized in the production of coatings , adhesives , and other polymer-based materials. Its unique properties enable the development of functional materials with enhanced durability and performance characteristics .
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that this compound complexes exhibit significant cytotoxicity against resistant cancer cell lines. The mechanism involves ROS generation leading to apoptosis in targeted cells .
- Polymer Synthesis : Research highlighted the effectiveness of this compound as a catalyst in ATRP processes, facilitating the synthesis of complex polymer structures with controlled molecular weights and functionalities .
- Antimicrobial Properties : Investigations into the antimicrobial effects of copper complexes revealed that this compound can effectively inhibit bacterial growth through oxidative mechanisms, suggesting its utility in medical device coatings .
Mechanism of Action
The mechanism of action of copper(2+) methacrylate involves the coordination of copper ions with methacrylate ligands, which stabilizes the copper ion and enhances its reactivity. In biological systems, this compound can interact with cellular components, leading to oxidative stress and apoptosis in cancer cells. The methacrylate ligand can also facilitate the transport of copper ions into cells, enhancing their therapeutic effects.
Comparison with Similar Compounds
Structural and Coordination Differences
Thermal and Stability Properties
Key Research Findings
Synthesis Flexibility : Cu(MA)₂’s reactivity allows for facile modification with ligands like imidazole, enhancing its functional versatility .
Thermal Limitations : Pure Cu(MA)₂ exhibits lower thermal stability compared to borate clusters or mixed-ligand complexes, restricting high-temperature applications .
Biological Advantage : Imidazole derivatives significantly enhance Cu(MA)₂’s antitumor efficacy, outperforming other Cu(II) carboxylates .
Biological Activity
Copper(II) methacrylate is a coordination compound that has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article explores the biological activity of copper(II) methacrylate, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Overview of Copper(II) Methacrylate
Copper is an essential trace element involved in various biological processes, including antioxidant activity and oxygen transport. Copper(II) complexes, particularly those with carboxylate ligands like methacrylate, have shown promising biological properties, including anticancer and antibacterial activities .
Anticancer Properties
Copper(II) methacrylate exhibits significant cytotoxic effects against various cancer cell lines. The mechanisms through which these compounds exert their effects include:
- DNA Interaction : Copper complexes can bind to DNA, leading to genotoxic effects that disrupt cellular replication and induce apoptosis .
- Reactive Oxygen Species (ROS) Generation : The reduction of Cu(II) to Cu(I) in hypoxic tumor environments promotes the generation of ROS, which can lead to oxidative stress and cell death .
- Mitochondrial Dysfunction : Accumulation of copper complexes in mitochondria can disrupt mitochondrial function, leading to apoptosis through the release of apoptotic factors .
Antibacterial Activity
Copper(II) methacrylate also demonstrates antibacterial properties. The bacteriostatic action is primarily attributed to the release of Cu(II) ions, which interact with bacterial cell membranes and disrupt their integrity. Studies have shown that these complexes are effective against various strains of bacteria, including Escherichia coli .
In Vitro Studies
- Cytotoxicity Assessment : A study evaluating the cytotoxic effects of copper(II) methacrylate on HeLa (cervical cancer) and DLD-1 (colorectal cancer) cell lines demonstrated significant cytotoxicity compared to normal fibroblast cells (HFL1). The MTT assay indicated that copper complexes induced apoptosis in tumor cells while sparing normal cells .
- Mechanism Exploration : Flow cytometry analysis revealed that treatment with copper(II) methacrylate led to increased levels of ROS in cancer cells, confirming its role in inducing oxidative stress as a mechanism for cytotoxicity .
Antibacterial Efficacy
- Bacteriostatic Properties : Research on electrospun fibers containing copper(II) ions showed effective bacteriostatic activity against E. coli. The minimum inhibitory concentration (MIC) was determined to be around 25 mg/mL for the copper-containing films, demonstrating their potential for use in antimicrobial applications .
Data Tables
Q & A
Q. What are the primary synthetic routes for preparing copper(II) methacrylate complexes, and how are they characterized?
Copper(II) methacrylate complexes are typically synthesized by reacting copper salts (e.g., Cu(NO₃)₂) with methacrylic acid derivatives in aqueous or alcoholic solutions. For example, complexes with imidazole derivatives are formed by adding 2-methylimidazole or 4-methylimidazole to the reaction mixture, resulting in structures like [Cu(R-Im)₂(Macr)₂] (Macr = methacrylate) . Characterization involves elemental analysis, FTIR spectroscopy (to confirm ligand coordination via carboxylate and imidazole groups), electronic reflectance spectroscopy (to determine d-d transitions), and single-crystal X-ray diffraction (to resolve crystal structures and stereochemistry). Thermal stability is assessed via thermogravimetric analysis (TGA) .
Q. How does grafting percentage influence the adsorption capacity of copper(II) methacrylate in polymeric matrices?
In starch graft copolymers functionalized with aminoethyl groups, the grafting percentage directly impacts adsorption efficiency. For instance, a grafting percentage of 75.5% resulted in a saturation adsorption capacity of 21.05 mg/g for Cu²⁺ ions. Higher grafting percentages enhance ligand density, improving ion-binding sites, but excessive grafting may reduce porosity and accessibility .
Advanced Research Questions
Q. What structural factors determine the anti-tumor activity of copper(II) methacrylate-imidazole complexes?
The stereochemistry and ligand coordination mode critically influence bioactivity. For example:
- Octahedral vs. square pyramidal geometry : Complexes with octahedral coordination (e.g., [Cu(2-MeIm)₂(Macr)₂]) exhibit stronger anti-tumor effects against B16 melanoma cells compared to square pyramidal geometries (e.g., [Cu(4-MeIm)₂(Macr)₂(H₂O)]) .
- Ligand substitution : 2-isopropylimidazole derivatives show enhanced cytotoxicity (IC₅₀ ~100 µM at 48 hours) due to hydrophobic interactions with cell membranes . Data from cell viability assays (Figure 9 in ) demonstrate that structural variations alter apoptotic pathways, with [Cu(2-MeIm)₂(Macr)₂] inducing ~40% B16 cell death at 100 µM, while sparing healthy BJ cells.
Q. How do conflicting data on adsorption capacities for Cu²⁺ vs. Pb²⁺ ions arise in methacrylate-based polymers?
Contradictions stem from:
- Ion selectivity : Methacrylate-functionalized starch copolymers adsorb Pb²⁺ (144.08 mg/g) more efficiently than Cu²⁺ (21.05 mg/g) due to Pb²⁺’s higher ionic radius and polarizability, which favor stronger electrostatic interactions with carboxylate groups .
- pH dependency : At pH < 5, protonation of carboxylate groups reduces Cu²⁺ binding, whereas Pb²⁺ adsorption remains stable over a broader pH range .
Methodological Guidance
Q. What experimental controls are essential when evaluating copper(II) methacrylate’s biological activity?
- Positive/Negative controls : Compare with cisplatin (for anti-tumor assays) and unmodified ligands (e.g., free imidazole) to isolate the complex’s contribution .
- Dose-response curves : Use concentrations spanning 10–200 µM to identify IC₅₀ values and avoid false negatives from suboptimal dosing .
- Cell line specificity : Test both cancerous (e.g., B16 melanoma) and non-cancerous (e.g., BJ fibroblast) lines to assess selectivity .
Q. How can crystallographic data resolve contradictions in copper(II) methacrylate’s coordination chemistry?
Single-crystal X-ray diffraction reveals:
- Chelation vs. monodentate coordination : Methacrylate ligands in [Cu(2-MeIm)₂(Macr)₂] act as chelating agents, while in [Cu(4-MeIm)₂(Macr)₂(H₂O)], they bind monodentately, altering stability and reactivity .
- Hydrogen bonding networks : Intermolecular H-bonds (e.g., O···N distances of 2.782 Å) stabilize supramolecular chains, influencing solubility and bioavailability .
Data Contradiction Analysis
Q. Why do some studies report negligible cytotoxicity of copper(II) methacrylate complexes in healthy cells?
Selectivity arises from:
- Differential redox activity : Cancer cells’ elevated ROS levels enhance copper-mediated oxidative stress, triggering apoptosis. Healthy cells’ robust antioxidant defenses mitigate this effect .
- Ligand-mediated targeting : Imidazole derivatives in complexes may exploit overexpressed receptors (e.g., histamine receptors) on cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
